HDAC Inhibitory Activity of the 4‑Methoxybenzamido Congener Relative to 4‑Fluoro and 4‑Methyl Analogs
In a class‑level assessment, the 4‑methoxybenzamido substituent is expected to confer stronger electron‑donating character and an additional hydrogen‑bond acceptor compared to 4‑F and 4‑CH₃ congeners, which may enhance binding to HDAC isoforms whose surface‑recognition pockets accommodate a methoxy group . However, direct head‑to‑head biochemical IC₅₀ data for CAS 941926‑81‑4 against purified HDAC isoforms are not publicly available in the peer‑reviewed literature. The differentiation claim therefore rests on pharmacophoric inference rather than measured potency.
| Evidence Dimension | HDAC inhibitory potency (putative) |
|---|---|
| Target Compound Data | No publicly reported IC₅₀ |
| Comparator Or Baseline | 2-(4-fluorobenzamido) analog: no publicly reported IC₅₀; 2-(4-methylbenzamido) analog: no publicly reported IC₅₀ |
| Quantified Difference | Not quantifiable from available data |
| Conditions | N/A – data absent |
Why This Matters
Procurement decisions based solely on HDAC‑inhibitor class membership without per‑compound potency data carry high risk; users must request custom profiling data from the vendor.
